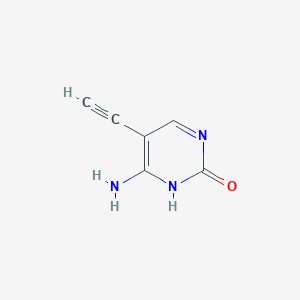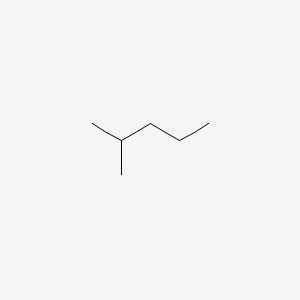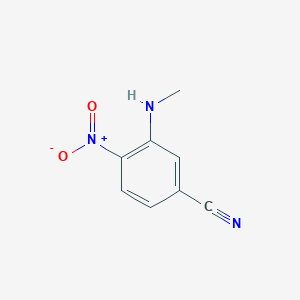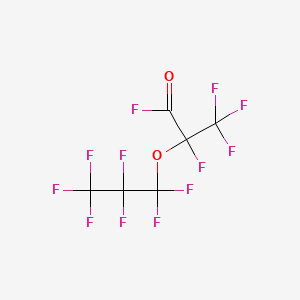
5-Ethynylcytosine
Übersicht
Beschreibung
5-Ethynylcytosine is a synthetic nucleoside analog with the chemical formula C6H5N3O. It is structurally similar to cytosine, one of the four main bases found in DNA and RNA, but with an ethynyl group attached at the fifth position of the pyrimidine ring. This modification imparts unique properties to the compound, making it valuable in various scientific research applications, particularly in the fields of molecular biology and medicinal chemistry.
Biochemische Analyse
Biochemical Properties
5-Ethynylcytosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown that the TET2 enzyme can catalyze DNA substrates containing unnatural alkylated cytosine, such as this compound . This interaction plays a crucial role in the oxidation of the unnatural C5-position modifications .
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the TET2 enzyme. This interaction leads to the oxidation of the unnatural C5-position modifications . The process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it plays a role in the methylation of cytosine bases, which is strongly linked to gene expression, imprinting, aging, and carcinogenesis .
Subcellular Localization
It is known that RNA modifications, including this compound, can occur in various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylcytosine typically involves the introduction of an ethynyl group to the cytosine molecule. One common method is the Sonogashira coupling reaction, where cytosine is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include a temperature range of 50-80°C and a reaction time of several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethynylcytosine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form 5-ethynyluracil.
Reduction: The compound can be reduced to form 5-ethynyl-2’-deoxycytidine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under mild conditions, typically at room temperature.
Major Products:
5-Ethynyluracil: Formed through oxidation.
5-Ethynyl-2’-deoxycytidine: Formed through reduction.
Various derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Ethynylcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound is used in RNA tagging and labeling studies. It can be incorporated into RNA molecules, allowing researchers to track and study RNA synthesis and degradation.
Medicine: this compound is investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and has shown promise in cancer treatment by interfering with DNA synthesis in rapidly dividing cells.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5-Ethynylcytosine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of replication and transcription processes. The ethynyl group allows for efficient detection and purification of tagged nucleic acids, making it a valuable tool in molecular biology research. The compound targets specific enzymes involved in nucleic acid metabolism, such as cytosine deaminase and uracil phosphoribosyltransferase, which convert it into active metabolites.
Vergleich Mit ähnlichen Verbindungen
5-Methylcytosine: A naturally occurring modified base in DNA involved in gene regulation.
5-Hydroxymethylcytosine: An oxidized derivative of 5-methylcytosine with roles in epigenetic regulation.
5-Formylcytosine: Another oxidized derivative of 5-methylcytosine involved in DNA demethylation.
5-Carboxycytosine: A further oxidized form of 5-methylcytosine, also involved in DNA demethylation.
Uniqueness: 5-Ethynylcytosine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This modification allows for specific applications in RNA tagging and labeling, making it a valuable tool in molecular biology research. Additionally, its potential antiviral and anticancer properties set it apart from other cytosine analogs.
Eigenschaften
IUPAC Name |
6-amino-5-ethynyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-2-4-3-8-6(10)9-5(4)7/h1,3H,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYAFPNEHGRGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(NC(=O)N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TET enzymes are crucial for DNA demethylation, playing a vital role in epigenetic regulation. 5-Ethynylcytosine acts as a mechanism-based probe for TET enzymes. [] Unlike natural substrates, 5eyC forms a high-energy ketene intermediate upon oxidation by TET enzymes. This highly reactive intermediate then forms a covalent bond with the enzyme, effectively trapping it. [] This trapping ability allows researchers to directly study TET activity, even in complex biological samples like cell lysates. []
A: Both this compound (5eyC) and 5-vinylcytosine (5vC) are substrates for TET enzymes, but their reaction mechanisms differ significantly. While both undergo hydroxylation, 5eyC forms a ketene intermediate that readily reacts with the enzyme, forming a covalent adduct. [] In contrast, 5vC primarily forms 5-formylmethylcytosine as the final product after a series of enzymatic and non-enzymatic reactions. [] This difference in reactivity makes 5eyC a more effective tool for trapping and studying TET enzymes.
A: Yes, this compound can be incorporated into DNA through chemical synthesis using modified nucleoside triphosphates. [, ] Research indicates that the presence of 5eyC in the DNA sequence can interfere with the activity of certain restriction endonucleases. Specifically, the study found that while some enzymes tolerated 5-vinyluracil, most failed to cleave sequences containing 5eyC. [] This suggests that the modification introduced by 5eyC can significantly alter DNA recognition and processing by specific enzymes.
A: this compound can be synthesized from commercially available starting materials. One approach involves the treatment of 2,4-dichloro-5-(1-chlorovinyl)pyrimidine with ammonia, followed by reaction with potassium hydroxide in aqueous dioxane to yield this compound. [] For incorporation into nucleosides, the trimethylsilyl derivative of this compound is condensed with appropriately protected sugar derivatives. Subsequent removal of the protecting groups yields the desired nucleoside, such as 5-ethynylcytidine or 2′-deoxy-5-ethynylcytidine. [] This strategy allows for the synthesis of various this compound-containing nucleosides, which can be further incorporated into DNA or used as tools to study enzymatic processes.
A: this compound plays a key role in "EC-tagging," a technique used to isolate and analyze RNA from specific cell types. [, ] This method relies on the combined activity of two enzymes: cytosine deaminase (CD), which converts this compound to 5-ethynyluridine, and uracil phosphoribosyltransferase (UPRT), which incorporates 5-ethynyluridine into newly synthesized RNA. By expressing CD and UPRT in a target cell population and supplying this compound, researchers can specifically label RNA within those cells. [] The labeled RNA can then be isolated using affinity purification techniques and analyzed, providing insights into cell type-specific gene expression patterns. [, ] This approach overcomes the limitations of traditional methods that rely on physical cell isolation, which can be challenging and potentially alter gene expression. []
A: Yes, computational chemistry has been employed to understand the interaction of this compound with TET enzymes. Molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate the catalytic mechanism of TET2 with 5eyC and other modified cytosine substrates. [] These studies have revealed that the chemical nature of the 5th position modification influences the binding interactions, reaction mechanisms, and dynamics within the TET2 active site. This information is valuable for designing more specific and potent TET enzyme inhibitors for research and potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)



![(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3428094.png)

![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)





